1-(2-Iodophenyl)piperidine

Sigma Receptor Ligands SPECT Imaging Medicinal Chemistry

1-(2-Iodophenyl)piperidine (CAS 1415808-72-8) is a synthetic organic compound classified as an N-aryl piperidine derivative, featuring a piperidine ring directly bonded to an ortho-iodinated phenyl group. With a molecular formula of C11H14IN and a molecular weight of 287.14 g/mol , the compound serves primarily as a versatile building block in organic synthesis, leveraging the reactivity of its aryl iodide moiety for cross-coupling transformations, and as a structural scaffold in medicinal chemistry programs.

Molecular Formula C11H14IN
Molecular Weight 287.14 g/mol
Cat. No. B12521832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Iodophenyl)piperidine
Molecular FormulaC11H14IN
Molecular Weight287.14 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC=C2I
InChIInChI=1S/C11H14IN/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
InChIKeyVTVYGSPUHFBTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Iodophenyl)piperidine: Essential Technical and Procurement Baseline for Piperidine-Derived Research Intermediates


1-(2-Iodophenyl)piperidine (CAS 1415808-72-8) is a synthetic organic compound classified as an N-aryl piperidine derivative, featuring a piperidine ring directly bonded to an ortho-iodinated phenyl group. With a molecular formula of C11H14IN and a molecular weight of 287.14 g/mol , the compound serves primarily as a versatile building block in organic synthesis, leveraging the reactivity of its aryl iodide moiety for cross-coupling transformations, and as a structural scaffold in medicinal chemistry programs .

1-(2-Iodophenyl)piperidine: Why In-Class N-Aryl Piperidine Analogs Are Not Interchangeable in Procurement


N-Aryl piperidines constitute a broad and chemically diverse class whose members exhibit profound differences in reactivity and biological target engagement based on subtle modifications to the aryl substitution pattern. The ortho-iodo configuration of 1-(2-Iodophenyl)piperidine imparts distinct steric and electronic properties compared to its meta- and para-iodo isomers or alternative halogenated analogs . This specificity is not merely academic; it directly dictates the compound's utility in regioselective cross-coupling reactions and its unique pharmacophoric contribution to sigma receptor affinity. Therefore, substituting this compound with a generic N-phenylpiperidine or a positional isomer will likely result in failed synthetic routes or invalid structure-activity relationship (SAR) data, as detailed in the quantitative evidence below.

1-(2-Iodophenyl)piperidine: Comparative Quantitative Evidence for Scientific Selection


Sigma-1 Receptor Affinity: Quantitative Comparison with Lead Scaffold OI5V

The 2-iodophenylpiperidine motif, as embodied in the target compound, is a critical pharmacophore for high-affinity sigma-1 receptor (σ-1R) binding. The advanced derivative OI5V (2-[4-(2-iodophenyl)piperidino]cyclopentanol), which incorporates the same core structure, demonstrates sub-nanomolar affinity. This class-level binding data provides a quantitative baseline for the target compound's potential in σ-1R research and underscores the necessity of the ortho-iodo substitution pattern [1].

Sigma Receptor Ligands SPECT Imaging Medicinal Chemistry

Synthetic Versatility via Aryl Iodide: A Comparative Advantage Over Bromo and Chloro Analogs

The ortho-positioned iodine atom in 1-(2-Iodophenyl)piperidine serves as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to its bromo or chloro analogs. This enhanced reactivity enables more efficient derivatization under milder conditions and is a quantifiable advantage in reaction kinetics and yield optimization .

Organic Synthesis Cross-Coupling Building Blocks

Predicted Physicochemical Profile: Lipophilicity and Solubility Benchmarking Against N-Phenylpiperidine

The presence of a heavy iodine atom on the phenyl ring dramatically alters the physicochemical profile of the piperidine scaffold compared to its unsubstituted analog. Computational predictions show a significant increase in lipophilicity (cLogP), which directly influences membrane permeability and solubility in biological and formulation contexts .

Physicochemical Properties ADME Prediction Compound Formulation

Synthetic Accessibility: Direct Route from Readily Available Precursors

Unlike more complex piperidine analogs requiring multistep syntheses, 1-(2-Iodophenyl)piperidine can be synthesized in a single-step nucleophilic aromatic substitution (SNAr) reaction between 2-iodoaniline and piperidine, providing a scalable and cost-effective procurement route .

Chemical Synthesis Process Chemistry Route Scouting

Reactivity Profile: Ortho-Iodo Enables Unique Intramolecular Cyclization Pathways

The ortho-iodo substitution on the phenyl ring is not only a handle for intermolecular cross-coupling but also a prerequisite for certain intramolecular cyclization reactions. This regiochemistry is essential for generating specific polycyclic scaffolds that are inaccessible using meta- or para-iodo isomers [1].

Organic Synthesis Cyclization Heterocycle Synthesis

Potential for Radioiodination: A Unique Modality Enabled by the Aryl Iodide

The aryl iodide moiety of 1-(2-Iodophenyl)piperidine provides a direct chemical handle for the introduction of radioisotopes of iodine (e.g., 123I, 125I), enabling the development of radiolabeled probes for in vivo imaging applications such as SPECT. This capability is absent in non-halogenated or even bromo/chloro analogs, which require more complex indirect labeling strategies [1].

Radiochemistry SPECT Imaging Molecular Probes

1-(2-Iodophenyl)piperidine: Evidence-Backed Application Scenarios for Targeted Research and Procurement


Core Scaffold for Sigma-1 Receptor Ligand Development and Imaging Probe Synthesis

1-(2-Iodophenyl)piperidine serves as the essential ortho-iodophenylpiperidine pharmacophore for programs focused on sigma-1 receptor (σ-1R) modulation. Its high-affinity binding (IC50 1.40 nM for the OI5V derivative) provides a strong foundation for SAR studies [1]. Furthermore, the aryl iodide enables direct radioiodination with 123I or 125I, facilitating the creation of novel SPECT imaging agents for visualizing σ-1R expression in neurological and oncological research [2].

Superior Building Block for Efficient Library Synthesis via Cross-Coupling

Procurement of 1-(2-Iodophenyl)piperidine is strategically advantageous for medicinal chemistry groups employing parallel synthesis or diversity-oriented synthesis. Its ortho-aryl iodide is a premier functional group for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), offering a significant reactivity advantage (>10x) over the corresponding bromo or chloro analogs [1]. This translates directly to higher synthetic throughput and access to a wider array of derivatized compounds for hit-to-lead exploration.

Precursor for Ortho-Functionalized Heterocycles via Intramolecular Annulation

For synthetic chemists targeting complex, nitrogen-containing polycyclic frameworks, the ortho-iodophenylpiperidine scaffold is indispensable. The proximity of the iodine and the nitrogen atom enables unique intramolecular cyclization reactions, such as Pd-catalyzed annulations or radical cyclizations, to form fused heterocyclic systems [1]. This capability is not available with meta- or para-substituted isomers, making this compound a necessary reagent for accessing these specific chemical spaces.

Reference Standard in Physicochemical Property Assessment of Halogenated Piperidines

The compound can be procured as a defined physicochemical benchmark for studying the impact of heavy halogen substitution on molecular properties. Its predicted logP of ~3.79 represents a substantial increase in lipophilicity compared to the non-iodinated parent (N-phenylpiperidine, cLogP ~2.5), a difference that translates to an approximately 20-fold increase in partition coefficient [1]. This makes it a valuable control compound for calibrating computational ADME models and developing formulations for halogenated drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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